Benzylpenillic acid is a degradation product of benzylpenicillin (penicillin G) [, , ]. It arises from the molecular rearrangement of the penicillin molecule, specifically through reactions involving the β-lactam ring []. While not naturally occurring, its presence as a degradation product makes it relevant in the study of penicillin stability and degradation pathways.
Benzylpenillic acid is a significant compound derived from the degradation of benzylpenicillin, a widely used antibiotic. This compound, characterized by its unique molecular structure, plays a role in various biochemical pathways and has implications in pharmacology and toxicology. Benzylpenillic acid is primarily classified under the category of beta-lactam antibiotics, which are known for their effectiveness against bacterial infections.
Benzylpenillic acid is typically sourced from the hydrolysis of benzylpenicillin, which can occur during metabolic processes in organisms or through chemical reactions in laboratory settings. It may also be produced as a byproduct in the synthesis of other penicillin derivatives.
Benzylpenillic acid is classified as a beta-lactam antibiotic. It belongs to the penicillin family, which is characterized by its beta-lactam ring structure that is essential for its antibacterial activity. This compound is notable for its antimicrobial properties and its role in antibiotic resistance studies.
The synthesis of benzylpenillic acid can be achieved through various methods, primarily involving the hydrolysis of benzylpenicillin. One effective method includes enzymatic hydrolysis using penicillin acylase, which facilitates the conversion of benzylpenicillin to benzylpenillic acid in an organic solvent/buffered saline medium. This one-pot reaction method has been shown to yield high purity and efficiency with minimal steps involved.
In a typical enzymatic synthesis process, benzylpenicillin is mixed with an acylating agent and buffered saline solution, followed by the addition of penicillin acylase. The reaction is conducted at controlled temperatures (5 to 55 degrees Celsius) for several hours to ensure complete conversion. The resulting product can then be purified using standard extraction techniques.
Benzylpenillic acid features a beta-lactam ring fused with a thiazolidine ring, characteristic of penicillins. The molecular formula for benzylpenillic acid is C16H19N3O4S, and its structure includes:
The molecular weight of benzylpenillic acid is approximately 341.40 g/mol. Its structural representation highlights the functional groups that contribute to its biological activity and interactions within biological systems.
Benzylpenillic acid can undergo various chemical reactions typical of carboxylic acids and beta-lactams. Notably, it can participate in esterification reactions, where it reacts with alcohols to form esters. Additionally, it may undergo hydrolysis under acidic or basic conditions, leading to the regeneration of benzylpenicillin or other related compounds.
In laboratory settings, reactions involving benzylpenillic acid can be monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), allowing for precise quantification and analysis of reaction products.
The mechanism of action for benzylpenillic acid primarily involves its interaction with bacterial cell wall synthesis. As a derivative of benzylpenicillin, it inhibits transpeptidation enzymes crucial for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.
Studies have shown that benzylpenillic acid retains some antimicrobial activity against certain gram-positive bacteria, although it may be less effective than its parent compound due to structural modifications that affect binding affinity to target enzymes.
Benzylpenillic acid typically appears as a white crystalline powder. It has a melting point range between 120-125 degrees Celsius and is soluble in polar solvents such as water and methanol.
Benzylpenillic acid serves various roles in scientific research:
Benzylpenillic acid formation occurs through distinct biochemical and chemical pathways:
Peroxidase-Mediated Oxidation: Lactoperoxidase catalyzes benzylpenicillin degradation via one-electron oxidation, generating free radical intermediates that subsequently form superoxide radicals and benzylpenillic acid. This enzymatic pathway demonstrates compound I and compound II intermediates characteristic of peroxidatic oxidation [10]. The reaction follows pseudo-first-order kinetics under physiological conditions, with radical generation confirmed through ESR spin trapping techniques [10].
β-Lactamase-Independent Pathways: Unlike predominant antibiotic resistance mechanisms, benzylpenillic acid formation occurs independently of β-lactamase activity. Non-enzymatic hydrolysis dominates in aqueous environments, proceeding through nucleophilic attack on the β-lactam carbonyl carbon, leading to ring opening and rearrangement [3] [6].
Thiol-Catalyzed Rearrangement: Thiol-containing compounds (e.g., 2-mercaptoethanol, α-monothioglycerol) dramatically accelerate benzylpenillic acid formation through general acid catalysis. These catalysts reduce the transition state energy via concerted proton transfer during nucleophilic attack, with second-order rate constants increasing 2.3–5.8-fold compared to uncatalyzed reactions [4].
Table 1: Catalytic Efficiency of Thiol Compounds in Benzylpenillic Acid Formation
Thiol Catalyst | Rate Constant (M⁻¹s⁻¹) | Acceleration Factor |
---|---|---|
α-Monothioglycerol | 8.42 × 10⁻³ | 5.8× |
2-Mercaptoethanol | 6.15 × 10⁻³ | 4.2× |
Mercaptoethylamine | 3.35 × 10⁻³ | 2.3× |
Uncatalyzed Reaction | 1.45 × 10⁻³ | 1.0× |
The degradation kinetics exhibit strong dependence on environmental parameters:
Alkaline Conditions (pH > 8): Hydrolysis dominates, yielding α-diastereomers of D-benzylpenicilloic acid without significant penillic acid formation [1] [7].
Thermodynamic Activation:Increasing temperature from 25°C to 60°C accelerates degradation rates 7.9-fold, with Q₁₀ = 2.3 (temperature coefficient for 10°C change). The degradation follows Arrhenius behavior with activation energy Eₐ = 76.8 kJ/mol in unbuffered aqueous solution [7].
Table 2: pH-Dependent Degradation Products of Benzylpenicillin
pH Condition | Major Product | Yield (%) | Minor Products |
---|---|---|---|
1.5–2.5 | Benzylpenillic acid | 68–72 | Benzylpenamaldic acid |
7.0–7.5 | D-Benzylpenicilloic acid | 94 | Benzylpenillic acid (<5%) |
>8.5 | α-Diastereomer penicilloic acid | 89 | Penilloic acid derivatives |
Catalytic Metal Ions:Fe(III) ions significantly accelerate degradation through complexation at the penicillin sulfur and nitrogen atoms. At 50 ppm Fe(III), degradation rates increase 3.7-fold compared to metal-free systems, forming a characteristic Fe(III)-penicillin complex with λₘₐₓ = 430 nm [7].
Supramolecular Stabilizers:Fully methylated β-cyclodextrin (Trimeb) inhibits benzylpenillic acid formation by encapsulating the β-lactam ring, reducing degradation rates by 38% at 25°C. In contrast, native β-cyclodextrin exhibits catalytic effects due to partial proton transfer facilitation at the rim hydroxyl groups [8].
Degradation pathways diverge significantly among β-lactams:
Structural Determinants of Degradation:The 5-membered thiazolidine ring in penicillins enables penillic acid formation – a pathway absent in 6-membered dihydrothiazine-containing cephalosporins. Comparative UV/H₂O₂ studies show penicillins undergo hydroxylation (+16 Da) at aromatic rings and β-lactam hydrolysis (+18 Da), while cephalosporins exhibit predominant decarboxylation (–44 Da) and C–S bond cleavage [3] [5].
Ring Stability Metrics:Benzylpenicillin demonstrates 3.2-fold greater susceptibility to non-enzymatic hydrolysis than ampicillin at pH 7.0 (k = 1.45 × 10⁻³ s⁻¹ vs. 4.53 × 10⁻⁴ s⁻¹), attributed to steric and electronic effects of ampicillin's amino group [3] [7].
Advanced Oxidation Processes (AOPs):UV-254nm-activated persulfate (S₂O₈²⁻) generates sulfate radicals (SO₄•⁻) that degrade 98.7% of benzylpenicillin within 12 minutes, forming benzylpenillic acid as the primary intermediate. Comparatively, cephalothin degradation under identical conditions yields 74.3% desacetylcephalothin via C–S bond cleavage [3] [5].
Table 3: Comparative Degradation Products in β-Lactam Antibiotics
Antibiotic | Class | Primary Degradation Product | Characteristic Mass Change | Formation Pathway |
---|---|---|---|---|
Benzylpenicillin | Penicillin | Benzylpenillic acid | –18 Da (H₂O loss) | Thiazolidine rearrangement |
Ampicillin | Penicillin | Ampicillic acid | +18 Da | β-Lactam hydrolysis |
Piperacillin | Penicillin | Piperacilloyl urea derivative | +16 Da | Sulfur oxidation |
Cephalothin | Cephalosporin | Desacetylcephalothin | –42 Da | Acetate elimination |
6-Aminopenicillanic acid | Penicillin core | 8-Hydroxy-penillic acid | +18 Da | Carboxylation/hydrolysis |
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